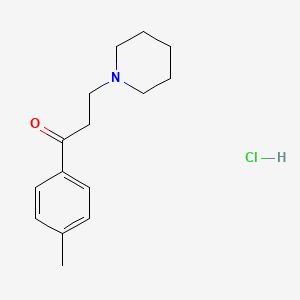
4'-Methyl-3-piperidinopropiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methyl-3-piperidinopropiophenone hydrochloride is a chemical compound known for its muscle relaxant properties. It is widely used in the treatment of muscular contractures, low back pain, and spasticity. This compound works by inhibiting gamma-efferent firing and promoting local vasodilatation, which helps in reducing muscle stiffness and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-3-piperidinopropiophenone hydrochloride involves several steps. One common method includes the reaction of 4-methylpropiophenone with piperidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 4’-Methyl-3-piperidinopropiophenone hydrochloride is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-3-piperidinopropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4’-Methyl-3-piperidinopropiophenone hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on muscle relaxation and potential therapeutic uses.
Medicine: Investigated for its efficacy in treating muscle-related disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4’-Methyl-3-piperidinopropiophenone hydrochloride involves the inhibition of gamma-efferent firing, which reduces muscle tone and promotes relaxation. It also causes local vasodilatation, increasing blood flow to the affected muscles. The compound interacts with specific molecular targets, including adrenergic and muscarinic receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Eperisone hydrochloride: Another muscle relaxant with a similar structure and mechanism of action.
Tolperisone hydrochloride: Known for its muscle relaxant and vasodilatory properties.
Methocarbamol: A centrally acting muscle relaxant used to treat muscle spasms.
Uniqueness
4’-Methyl-3-piperidinopropiophenone hydrochloride is unique due to its specific chemical structure, which allows it to effectively inhibit gamma-efferent firing and promote vasodilatation. This makes it particularly effective in treating muscle-related disorders with minimal central nervous system side effects .
Properties
CAS No. |
1023-20-7 |
|---|---|
Molecular Formula |
C15H22ClNO |
Molecular Weight |
267.79 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO.ClH/c1-13-5-7-14(8-6-13)15(17)9-12-16-10-3-2-4-11-16;/h5-8H,2-4,9-12H2,1H3;1H |
InChI Key |
GDXXLEKTBGMZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14157185.png)
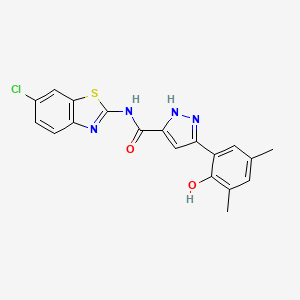
![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)

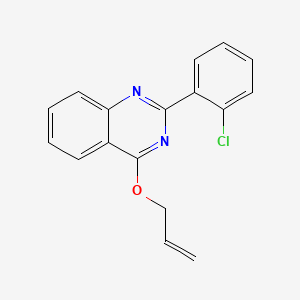
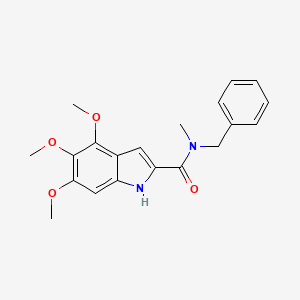
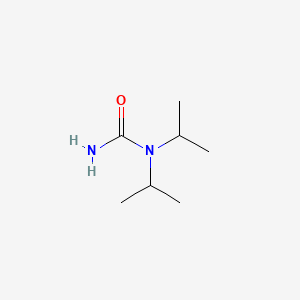
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)
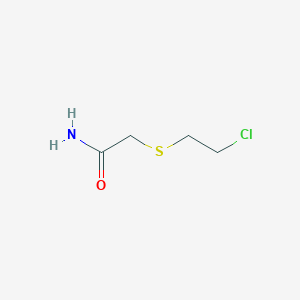
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
